molecular formula C20H16O4 B125615 Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]- CAS No. 158770-34-4

Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]-

Cat. No. B125615
M. Wt: 320.3 g/mol
InChI Key: IHIYWIBRNMVSNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07842696B2

Procedure details

Sulphamic acid (0.526 g, 5.43 mmol) in 2 mL water was added at 0° C. to 4-(4-benzyloxy-phenoxy)-benzaldehyde (0.55 g, 1.81 mmol) in acetone (8 mL). After 5 minutes, sodium chlorite (0.654 g, 7.24 mmol) was added and the mixture was stirred at 0° C. for three hours. Water was added and the resulting solid was isolated by filtration to afford 495 mg (85% yield) of 4-(4-benzyloxy-phenoxy)-benzoic acid.
Quantity
0.526 g
Type
reactant
Reaction Step One
Name
4-(4-benzyloxy-phenoxy)-benzaldehyde
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.654 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)N.[CH2:6]([O:13][C:14]1[CH:28]=[CH:27][C:17]([O:18][C:19]2[CH:26]=[CH:25][C:22]([CH:23]=[O:24])=[CH:21][CH:20]=2)=[CH:16][CH:15]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.Cl([O-])=[O:30].[Na+]>O.CC(C)=O>[CH2:6]([O:13][C:14]1[CH:28]=[CH:27][C:17]([O:18][C:19]2[CH:20]=[CH:21][C:22]([C:23]([OH:30])=[O:24])=[CH:25][CH:26]=2)=[CH:16][CH:15]=1)[C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.526 g
Type
reactant
Smiles
S(N)(O)(=O)=O
Name
4-(4-benzyloxy-phenoxy)-benzaldehyde
Quantity
0.55 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(OC2=CC=C(C=O)C=C2)C=C1
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
8 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.654 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting solid was isolated by filtration

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(OC2=CC=C(C(=O)O)C=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 495 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.